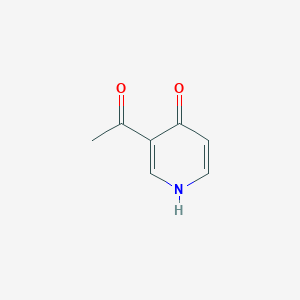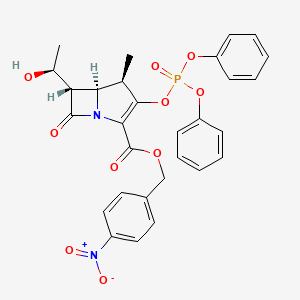
C29H27N2O10P
描述
The compound with the molecular formula C29H27N2O10P is known as beta-Methyl vinyl phosphate . It’s also referred to as MAP . This compound is used as an intermediate in the production of Meropenem, an antibiotic .
Molecular Structure Analysis
The molecular structure of beta-Methyl vinyl phosphate has been analyzed using X-ray powder diffraction . The unit-cell parameters and space group for this compound are reported as follows: a = 17.293 (4) Å, b = 6.142 (6) Å, c = 14.464 (8) Å, α = γ = 90°, β = 112.048 (0)°, unit-cell volume V = 1424.19 ų, Z = 2, and space group P 2 1 .
Physical And Chemical Properties Analysis
Beta-Methyl vinyl phosphate has a molecular weight of 594.51 . Its physical properties include a melting point of 129-131°C, a predicted boiling point of 722.4±60.0 °C, and a predicted density of 1.47±0.1 g/cm³ . It’s slightly soluble in chloroform and methanol .
科学研究应用
纳米粒子合成
纳米粒子合成领域的进展得益于 C29H27N2O10P 相关研究的重大贡献。这包括开发对各个行业和技术领域(如电子行业)至关重要的新型材料。从真空管到二极管、晶体管和微型芯片的进展在一定程度上得益于半导体材料的发现,包括与 this compound 相关的材料。科学发现与技术发展之间的协同作用证明了这些材料在推进纳米粒子合成中的关键作用 (Cushing, Kolesnichenko, & O'Connor, 2004)。
C1 化学与催化
This compound 在甲烷、甲醇、一氧化碳和二氧化碳等 C1 分子的化学和催化中的作用值得注意。这些分子对于当前的能源和化学供应至关重要,并且由于需要对燃料进行脱碳和减缓全球变暖,它们可能会变得更加重要。这项研究包括工业和科学发展,得益于改进的分析工具和计算建模 (Mesters, 2016)。
先进催化和反应机理
C1 催化对于将简单的含碳化合物转化为有价值的化学品和燃料至关重要,由于 this compound,该领域取得了显着进展。这一进展涵盖了对反应机理的深入了解、活性位点结构的识别、高效催化剂和反应过程的开发以及创新的反应器设计。鉴于油价上涨和对化石燃料枯竭的担忧,这些进步具有重要意义 (Bao, Yang, Yoneyama, & Tsubaki, 2019)。
纳米材料安全
含有 this compound 的工程纳米材料的安全性一直备受公众关注。使用银纳米粒子的研究表明,粒径和表面涂层显着影响细胞毒性以及急性与亚慢性肺损伤的可能性。这种理解对于评估含有 this compound 的材料在消费品中的安全性至关重要 (Wang, Ji, Chang, Zhang, Wang, Liao, Lin, Meng, Li, Sun, Winkle, Pinkerton, Zink, Xia, & Nel, 2014)。
C1 化学中的金属有机骨架
涉及 this compound 的金属有机骨架 (MOF) 已显示出将 CO、CO2 和 CH4 等 C1 分子转化为清洁燃料和高价值化学品的潜力。由于 C1 分子的惰性,这些材料面临挑战。基于 MOF 的非均相催化剂因其反应性、反应机理和设计而受到广泛研究,为高效转化 C1 化合物提供了见解 (Cui, Zhang, Hu, & Bu, 2019)。
共价骨架及其应用
C2N 是一种与 this compound 相关的共价骨架,由于其高极性和稳定性而备受关注。它在催化、环境科学、能量存储和生物技术等应用中补充了碳和经典碳氮化物。对 C2N 的研究探索了其制备方法、结构-性能关系以及在各种技术中的应用 (Tian, López‐Salas, Liu, Liu, & Antonietti, 2020)。
作用机制
Target of Action
The compound C29H27N2O10P, also known as beta-Methyl vinyl phosphate (MAP), is an advanced carbapenem intermediate used in the preparation of various antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, which is crucial for their survival.
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. When beta-Methyl vinyl phosphate (MAP) inhibits the enzymes involved in this pathway, it disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This disruption affects the downstream effects of the pathway, including cell wall cross-linking and overall cell wall structure and function .
Pharmacokinetics
The pharmacokinetics of beta-Methyl vinyl phosphate (MAP) involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of the action of beta-Methyl vinyl phosphate (MAP) is the disruption of the bacterial cell wall structure. This disruption leads to cell lysis and the eventual death of the bacteria. Therefore, this compound has a bactericidal effect, making it effective in the treatment of bacterial infections .
Action Environment
The action of beta-Methyl vinyl phosphate (MAP) can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, factors such as pH and temperature can also impact the compound’s action. It’s also worth noting that the compound should be stored long-term at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Beta-Methyl vinyl phosphate plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the preparation of p-nitrobenzyl (4R,5R,6S)-3-diphenylphosphoryloxy-6-®-1-hydroxyethyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, an intermediate in the synthesis of carbapenem antibiotics . The interactions primarily involve the formation of phosphoester bonds, which are critical for the stability and functionality of the resulting antibiotic compounds.
Cellular Effects
Beta-Methyl vinyl phosphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of carbapenem antibiotics means it indirectly impacts bacterial cell wall synthesis, leading to the inhibition of bacterial growth and proliferation . This compound’s interaction with bacterial enzymes disrupts their normal function, thereby exerting its antibacterial effects.
Molecular Mechanism
The molecular mechanism of beta-Methyl vinyl phosphate involves its binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in the synthesis of carbapenem antibiotics, facilitating the formation of key intermediates through phosphoester bond formation . This process involves enzyme inhibition or activation, depending on the specific biochemical pathway. Additionally, beta-Methyl vinyl phosphate can influence gene expression by interacting with regulatory proteins, thereby modulating the synthesis of essential biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Methyl vinyl phosphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function, particularly in in vitro studies, indicate that it can lead to sustained inhibition of bacterial growth, making it a valuable compound in antibiotic synthesis.
Dosage Effects in Animal Models
The effects of beta-Methyl vinyl phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, there may be toxic effects, including potential damage to host tissues. These dosage-dependent effects are crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
Beta-Methyl vinyl phosphate is involved in several metabolic pathways, particularly those related to antibiotic synthesis. It interacts with enzymes such as carbapenem synthase, facilitating the formation of carbapenem antibiotics . These interactions influence metabolic flux and metabolite levels, ensuring the efficient production of the desired antibiotic compounds.
Transport and Distribution
Within cells and tissues, beta-Methyl vinyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target sites, such as bacterial cells . The compound’s distribution is critical for its effectiveness in inhibiting bacterial growth and ensuring the successful synthesis of antibiotics.
Subcellular Localization
Beta-Methyl vinyl phosphate is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in antibiotic synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper function and activity within the cell.
属性
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-APTYZTEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



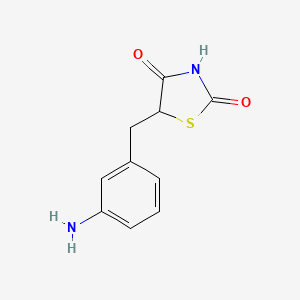
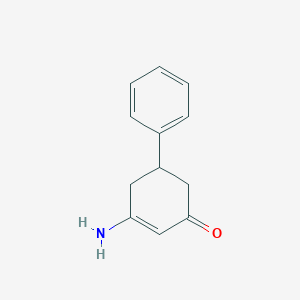
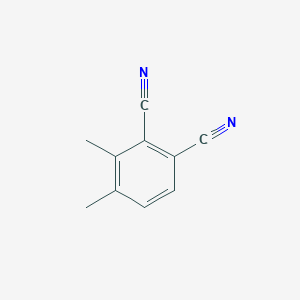
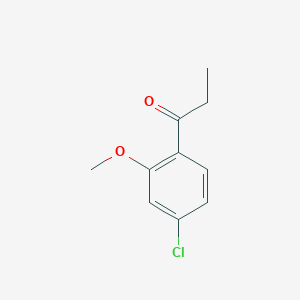
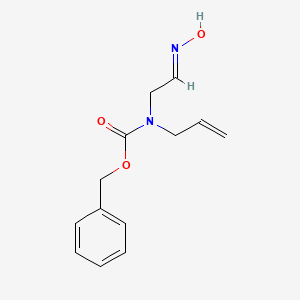
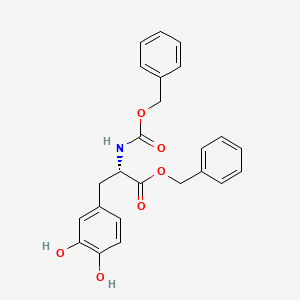


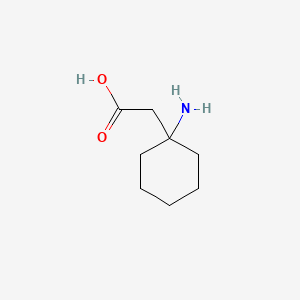


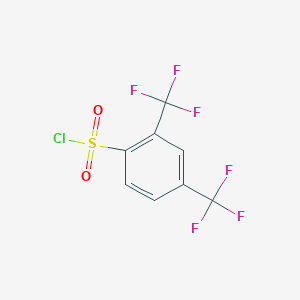
![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)
